D-Serine

Catalog No.
S703645
CAS No.
312-84-5
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Serine

CAS Number

312-84-5

Product Name

D-Serine

IUPAC Name

(2R)-2-amino-3-hydroxypropanoic acid

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1

InChI Key

MTCFGRXMJLQNBG-UWTATZPHSA-N

SMILES

Array

solubility

364 mg/mL at 20 °C

Canonical SMILES

C(C(C(=O)O)N)O

Isomeric SMILES

C([C@H](C(=O)O)N)O

The exact mass of the compound D-serine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 364000 mg/l (at 20 °c)1.22 m364 mg/ml at 20 °c. It belongs to the ontological category of serine zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Serine is an atypical D-amino acid that functions biologically as a potent endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor glycine site [1]. In industrial and laboratory procurement, it is primarily sourced as a high-purity chiral building block for the synthesis of pharmaceutical active ingredients (APIs) and as a highly specific reference standard for neurometabolomic and enzymological assays. Unlike standard proteinogenic amino acids, D-Serine’s specific stereochemistry makes it an indispensable precursor for drugs requiring the (R)-configuration, offering streamlined synthetic routes that bypass the need for costly downstream chiral resolution [2].

Substituting D-Serine with its enantiomer L-Serine, racemic DL-Serine, or the related co-agonist Glycine severely compromises both chemical synthesis and biological assay integrity. In API manufacturing, utilizing DL-Serine halves the theoretical yield of the target enantiomer and necessitates complex chemoenzymatic resolution steps [1]. In pharmacological contexts, L-Serine is practically inactive at the NMDA receptor, requiring concentrations orders of magnitude higher to elicit a response [2]. Furthermore, while Glycine is an endogenous NMDAR co-agonist, it is subject to rapid clearance by glycine transporters (GLYT1) in tissue preparations; D-Serine is not transported by GLYT1, ensuring stable, predictable receptor activation that Glycine cannot provide [3].

Chiral Pool Efficiency in API Synthesis vs. DL-Serine

In the synthesis of the antiepileptic drug (R)-Lacosamide, starting with enantiopure D-Serine directly establishes the required (R)-stereocenter. Substituting with racemic DL-Serine necessitates downstream chemoenzymatic resolution (e.g., using immobilized E. coli aminoacylase) or diastereomeric salt formation, which inherently caps the theoretical yield of the desired enantiomer at 50% prior to any recycling steps [1]. Using D-Serine bypasses these resolution steps, significantly improving throughput and reducing waste.

Evidence DimensionMaximum theoretical direct yield of (R)-enantiomer
Target Compound DataD-Serine: 100% (direct chiral pool)
Comparator Or BaselineDL-Serine: 50% (requires resolution)
Quantified DifferenceDouble the theoretical direct yield; eliminates resolution unit operations
ConditionsIndustrial synthesis routes for (R)-Lacosamide

Drives procurement decisions for process chemists aiming to minimize step count and eliminate costly chiral separation overhead in API manufacturing.

Transporter-Independent Stability vs. Glycine

While both D-Serine and Glycine are NMDAR co-agonists, Glycine is rapidly sequestered by GLYT1 transporters, artificially shifting its dose-response curve in intact tissues. In GLYT1-expressing systems, the apparent EC50 of Glycine shifts from ~2.3 μM to ~9 μM, whereas the EC50 of D-Serine remains completely stable because it is not a substrate for GLYT1 [1]. This makes D-Serine a more reliable choice for consistent NMDAR activation in slice or cell culture models.

Evidence DimensionAgonist EC50 shift in the presence of GLYT1
Target Compound DataD-Serine: No EC50 shift (not transported)
Comparator Or BaselineGlycine: EC50 shifts from 2.3 μM to 9 μM
Quantified Difference~4-fold loss of apparent potency for Glycine due to transporter clearance
ConditionsGLYT1-expressing Xenopus oocytes under fast-flow conditions

Provides researchers with a stable, non-depleting NMDAR agonist for reliable dose-response modeling in complex tissue environments.

NMDAR Glycine-Site Affinity vs. L-Serine

D-Serine exhibits high-affinity binding to the NMDAR glycine site, whereas its proteinogenic enantiomer, L-Serine, is vastly inferior. Macroscopic equilibrium measurements demonstrate that L-Serine has an EC50 of approximately 200 μM, compared to D-Serine and Glycine which operate in the low micromolar range (EC50 ~1–3 μM) [1]. This strict stereoselectivity means L-Serine cannot be used as a substitute in NMDAR activation assays.

Evidence DimensionNMDAR Glycine-Site EC50
Target Compound DataD-Serine: ~1–3 μM
Comparator Or BaselineL-Serine: ~200 μM
Quantified Difference~100-fold higher affinity for D-Serine
ConditionsRecombinant GluN1/GluN2A receptors in macroscopic equilibrium measurements

Ensures precise, low-concentration activation of NMDA receptors without off-target effects associated with high millimolar amino acid dosing.

Enzymatic Specificity for DAAO Assays vs. L-Serine

D-Serine is a specific substrate for D-amino acid oxidase (DAAO), an enzyme critical for neurometabolomic biosensors. DAAO catalyzes the oxidative deamination of D-Serine with a kcat of 2.3 to 6.5 sec^-1 depending on conditions, whereas L-Serine is completely unrecognized by the enzyme[1]. This absolute stereospecificity is the foundational mechanism allowing DAAO-based assays to quantify D-Serine even against a massive background of physiological L-Serine.

Evidence DimensionDAAO Catalytic Turnover (kcat)
Target Compound DataD-Serine: 2.3 - 6.5 sec^-1
Comparator Or BaselineL-Serine: 0 sec^-1 (Not a substrate)
Quantified DifferenceAbsolute specificity for the D-enantiomer
ConditionsPurified human DAAO at 25°C, pH 8.0-8.5

Critical for the procurement of calibration standards in DAAO-linked colorimetric, fluorometric, or electrochemical biosensors.

Chiral Starting Material for Neurological APIs

D-Serine is the preferred chiral pool precursor for synthesizing (R)-lacosamide and D-cycloserine. Its inherent stereochemistry eliminates the need for complex, low-yield chiral resolution steps required when using racemic mixtures [1].

Stable NMDAR Co-Agonist in Electrophysiology

Because D-Serine is immune to clearance by GLYT1 transporters, it is a highly reliable co-agonist for patch-clamp and slice electrophysiology where stable, predictable NMDAR activation is required without the confounding variable of active synaptic reuptake [2].

Calibration Standard for DAAO-Based Biosensors

Given its absolute stereospecificity as a substrate for D-amino acid oxidase, D-Serine is an essential reference material for calibrating enzymatic assays and biosensors designed to measure D-amino acid levels in plasma, CSF, or brain homogenates [3].

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

105.042593085 Da

Monoisotopic Mass

105.042593085 Da

Heavy Atom Count

7

Melting Point

229 °C

UNII

1K77H2Z9B1

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 16 of 18 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 18 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

D-Serine is a non-essential amino acid and dextro isomer of serine with antipsychotic activity. D-serine is a selective full agonist at the glycine site of N-methyl-D-aspartate (NMDA)-type glutamate receptor. Hypofunction of NMDA type of neurotransmission is believed to play a major role in pathophysiology of schizophrenia, therefore, administration of D-serine and subsequent activation of NMDA receptors may alleviate psychotic tendencies.

Pictograms

Irritant

Irritant

Other CAS

312-84-5

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

D-Serine: ACTIVE

Dates

Last modified: 08-15-2023
Hatanaka T, Huang W, Nakanishi T, Bridges CC, Smith SB, Prasad PD, Ganapathy ME, Ganapathy V: Transport of D-serine via the amino acid transporter ATB(0,+) expressed in the colon. Biochem Biophys Res Commun. 2002 Feb 22;291(2):291-5. [PMID:11846403]
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem

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